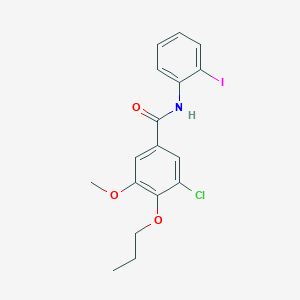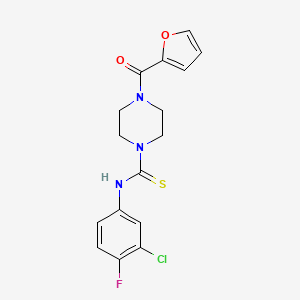![molecular formula C16H10FNO5S2 B4578630 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)
4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate
説明
This compound is a part of the thiazolidinone family, known for their wide range of biological activities. The research focuses on the synthesis, structural analysis, and evaluation of its properties, excluding drug use, dosage, and side effects.
Synthesis Analysis
The synthesis typically involves the reaction of thiazolidinone derivatives with various chemical agents. For example, one study detailed the preparation of thiazolidinone compounds through the reaction of thiadiazolamine and mercaptoacetic acid, showcasing the versatility of thiazolidinone synthesis methods (Li-he Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives reveals a twisted conformation of the thiazolidinone ring, with various substituents influencing the overall molecule's geometry. For instance, crystal structure analysis has shown that the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, indicating a complex molecular geometry (Li-he Yin et al., 2008).
Chemical Reactions and Properties
Thiazolidinone compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. For example, the synthesis of iminothiazolidin-4-one derivatives highlighted the reactivity of thiazolidinones with different chemical groups, resulting in compounds with enhanced biological activities (K. Sunder & Jayapal Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and substituents. Research on similar thiazolidinone derivatives has provided insights into how structural variations affect these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications. Thiazolidinone derivatives have been studied for their antibacterial activity, indicating that the presence of electron-withdrawing substituents at the phenyl ring enhances this activity, suggesting a direct influence of substitution patterns on chemical behavior (Nazar Trotsko et al., 2018).
科学的研究の応用
Antibacterial Activity
- Synthesis and Antibacterial Activity of New Acetic Acid Derivatives : A study by Trotsko et al. (2018) explored the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These derivatives demonstrated significant antibacterial activity, primarily against Gram-positive bacterial strains (Trotsko et al., 2018).
Antimicrobial Activities
- Eperezolid-like Molecules : Yolal et al. (2012) synthesized eperezolid-like molecules, including derivatives of thiazolidinone and thiazoline. These compounds showed high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
- Sulfur-Containing Pyrazole-Pyridine Hybrids : Desai et al. (2022) developed 4-thiazolidinone hybrids with pyrazole and pyridine, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2022).
Anticancer Activity
- 5-Substituted Thiazolidin-4-one Derivatives : Saied et al. (2019) synthesized novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones, demonstrating high antioxidant and anticancer activities (Saied et al., 2019).
- Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) reported the synthesis of novel celecoxib derivatives with significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Anticonvulsant and Sedative-Hypnotic Activities
- Benzodiazepine Receptor Agonists : Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as benzodiazepine receptor agonists with notable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Photodynamic Therapy
- Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, showing potential for Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Photo-Degradation Analysis
- Photo-Degradation in Thiazole-Containing Compounds : Wu et al. (2007) analyzed the photo-degradation behavior of a thiazole-containing pharmaceutical compound, providing insights into the structural changes due to photo-irradiation (Wu et al., 2007).
特性
IUPAC Name |
[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO5S2/c17-11-3-7-13(8-4-11)25(21,22)23-12-5-1-10(2-6-12)9-14-15(19)18-16(20)24-14/h1-9H,(H,18,19,20)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZIDDFNZLDBGC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)
![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)